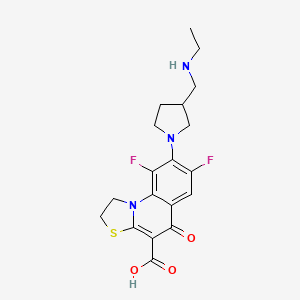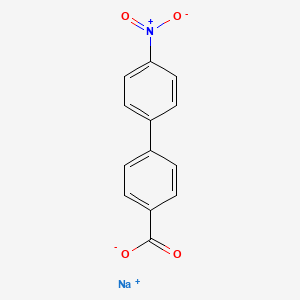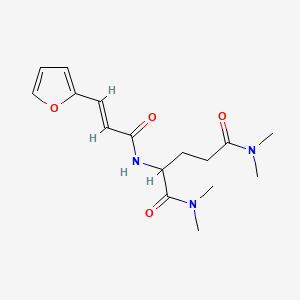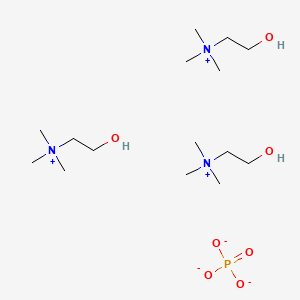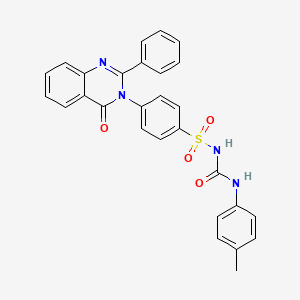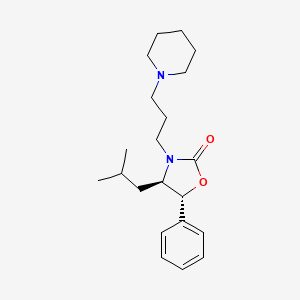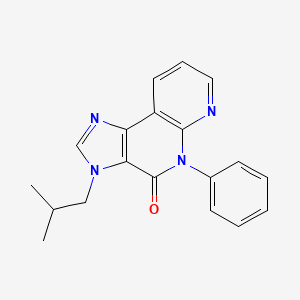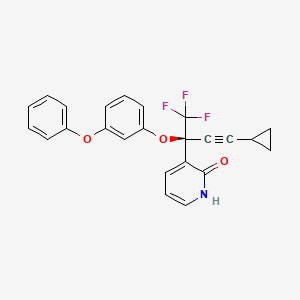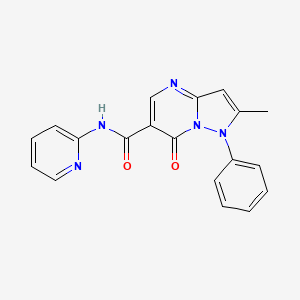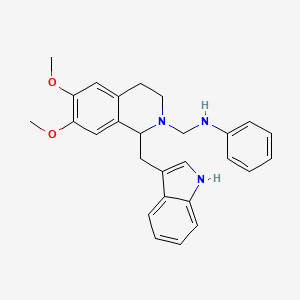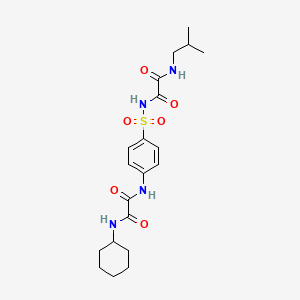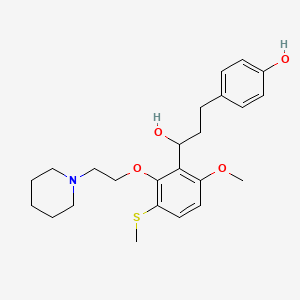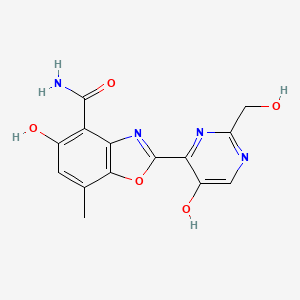
5-(Acetylmethylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is a complex organic compound characterized by its triiodo-substituted benzene ring and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide typically involves multiple steps. The starting material is often a triiodo-substituted benzene derivative, which undergoes a series of reactions to introduce the acetylmethylamino and dihydroxypropyl groups. Common reagents used in these reactions include acylating agents, amines, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The acetylmethylamino group can be reduced to form primary or secondary amines.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl groups may yield carboxylic acids, while reduction of the acetylmethylamino group may produce primary amines.
Aplicaciones Científicas De Investigación
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential use in diagnostic imaging, particularly in radiology, due to its high iodine content which provides contrast in imaging techniques.
Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide involves its interaction with specific molecular targets. The iodine atoms in the compound can enhance its visibility in imaging techniques, while the functional groups may interact with biological molecules, potentially altering their activity or localization.
Comparación Con Compuestos Similares
Similar Compounds
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-diiodo-1,3-benzenedicarboxamide: Similar structure but with one less iodine atom.
5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-trichloro-1,3-benzenedicarboxamide: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The uniqueness of 5-(Acetylmethylamino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide lies in its triiodo substitution, which enhances its potential as an imaging agent due to the high atomic number of iodine, providing better contrast in imaging techniques compared to compounds with chlorine or fewer iodine atoms.
Propiedades
Número CAS |
88116-55-6 |
|---|---|
Fórmula molecular |
C17H22I3N3O7 |
Peso molecular |
761.1 g/mol |
Nombre IUPAC |
5-[acetyl(methyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O7/c1-7(26)23(2)15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)22-4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,30) |
Clave InChI |
ZJPDTNYOSIOAPE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


